(R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol hydrochloride

Catalog No.
S8232037
CAS No.
M.F
C8H10ClF3N2O
M. Wt
242.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)eth...

Product Name

(R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol hydrochloride

IUPAC Name

(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol;hydrochloride

Molecular Formula

C8H10ClF3N2O

Molecular Weight

242.62 g/mol

InChI

InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)7-2-1-5(3-13-7)6(12)4-14;/h1-3,6,14H,4,12H2;1H/t6-;/m0./s1

InChI Key

BXOKVPOONLHFEI-RGMNGODLSA-N

SMILES

C1=CC(=NC=C1C(CO)N)C(F)(F)F.Cl

Canonical SMILES

C1=CC(=NC=C1C(CO)N)C(F)(F)F.Cl

Isomeric SMILES

C1=CC(=NC=C1[C@H](CO)N)C(F)(F)F.Cl

(R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol hydrochloride is a chemical compound with the molecular formula C8H10ClF3N2OC_8H_{10}ClF_3N_2O and a molecular weight of approximately 242.63 g/mol. This compound features a chiral center, making it optically active, and it is classified as a specialty chemical. Its structure includes a trifluoromethyl group attached to a pyridine ring, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry .

. Notably, it can undergo acylation, alkylation, and coupling reactions due to the presence of both amino and hydroxyl functional groups. For instance, reactions involving coupling with other aromatic compounds or transformations to form derivatives can be facilitated by the amino group. The trifluoromethyl group enhances the compound's lipophilicity and may influence its reactivity in electrophilic aromatic substitution reactions .

The biological activity of (R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol hydrochloride has been studied primarily in the context of its potential as a pharmaceutical agent. Compounds with similar structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the trifluoromethyl group is known to enhance metabolic stability and bioavailability, making this compound a candidate for further pharmacological studies .

Synthesis of (R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol hydrochloride typically involves multi-step organic synthesis techniques. A common method includes the use of starting materials such as pyridine derivatives and amino alcohols under specific reaction conditions. For example, one synthesis route may involve reacting 6-trifluoromethylpyridin-3-amine with an appropriate carbonyl compound followed by reduction steps to yield the desired product. The use of coupling agents like N,N-diisopropylethylamine in solvents such as tetrahydrofuran has been documented to achieve high yields .

(R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol hydrochloride has potential applications in several areas:

  • Pharmaceutical Development: Its unique structure may allow for the development of new drugs targeting various diseases.
  • Research: It can serve as a tool compound in biological studies examining receptor interactions or enzyme activities.
  • Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules within medicinal chemistry .

Interaction studies involving (R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol hydrochloride focus on its binding affinity to biological targets such as enzymes and receptors. Preliminary studies suggest that compounds with similar structures can exhibit selective binding properties, which may lead to therapeutic effects. These studies often utilize techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions and affinities .

Several compounds share structural similarities with (R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
(R)-2-Amino-2-(pyridin-3-yl)ethanol hydrochloride1391588-79-6Lacks trifluoromethyl group; simpler structure
6-Fluoro-pyridin-3-amine1391588-79-6Fluorine instead of trifluoromethyl; similar reactivity
5-Bromo-pyridin-3-aldehyde111043-09-5Contains bromine; potential for different reactivity patterns

The uniqueness of (R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol hydrochloride lies in its trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability compared to its analogs. This feature may result in distinct pharmacokinetic profiles and biological activities that warrant further investigation .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

242.0433751 g/mol

Monoisotopic Mass

242.0433751 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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